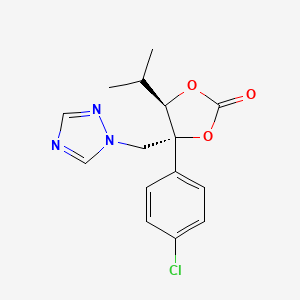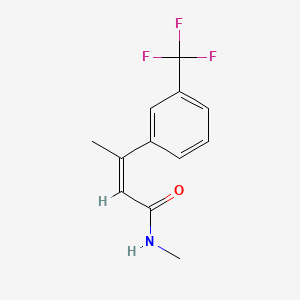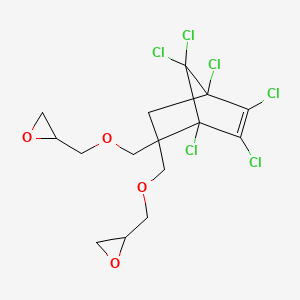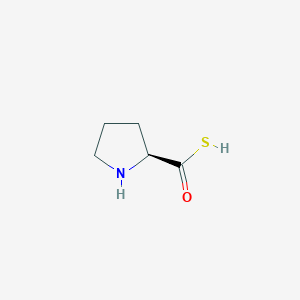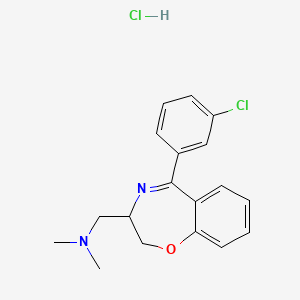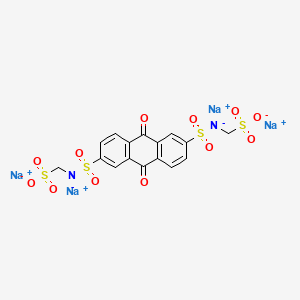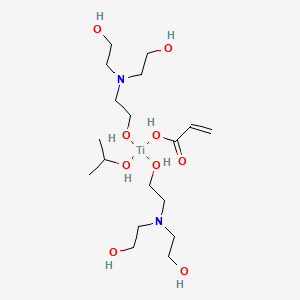
Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is a titanium-based coordination compound It is characterized by the presence of multiple ligands, including nitrilotris(ethanolato), propan-2-olato, and acrylato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
Ti(OiPr)4+N(CH2CH2OH)3+CH2CHCOOH→Bis[[2,2’,2”-nitrilotris[ethanolato]](1-)-N,O](propan-2-olato)(acrylato-O)titanium
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants. The use of high-purity reagents and solvents is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized under specific conditions.
Substitution: Ligands can be substituted with other coordinating groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of titanium dioxide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Titanium dioxide and other oxidized species.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Titanium dioxide and organic by-products.
Scientific Research Applications
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Industry: It is used in the production of high-performance materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium involves coordination chemistry principles. The titanium center acts as a Lewis acid, facilitating various chemical reactions. The ligands stabilize the titanium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A precursor used in the synthesis of titanium-based compounds.
Titanium dioxide: A common titanium compound with applications in catalysis and materials science.
Titanium acetylacetonate: Another titanium coordination compound used in catalysis and material synthesis.
Uniqueness
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of nitrilotris(ethanolato), propan-2-olato, and acrylato ligands provides a versatile platform for various applications, distinguishing it from other titanium compounds.
Properties
CAS No. |
84145-34-6 |
|---|---|
Molecular Formula |
C18H42N2O9Ti |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C6H15NO3.C3H4O2.C3H8O.Ti/c2*8-4-1-7(2-5-9)3-6-10;1-2-3(4)5;1-3(2)4;/h2*8-10H,1-6H2;2H,1H2,(H,4,5);3-4H,1-2H3; |
InChI Key |
WHWLUQQOADHZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.C=CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


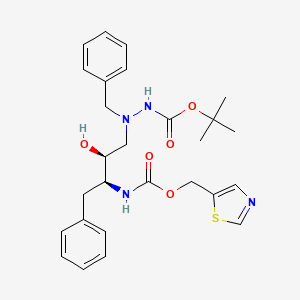
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

